molecular formula C11H10BrNO3 B3269744 2-Bromo-4-cyano-6-ethoxyphenyl acetate CAS No. 515831-66-0

2-Bromo-4-cyano-6-ethoxyphenyl acetate

Cat. No.: B3269744
CAS No.: 515831-66-0
M. Wt: 284.11 g/mol
InChI Key: LWZYLYMVFXDHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyano-6-ethoxyphenyl acetate is an organic compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and an ethoxy group attached to a phenyl acetate core. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

(2-bromo-4-cyano-6-ethoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZYLYMVFXDHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-ethoxyphenyl acetate typically involves the reaction of 2-bromo-4-cyano-6-ethoxyphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-ethoxyphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: Products include amines or alcohols.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-Bromo-4-cyano-6-ethoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-ethoxyphenyl acetate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-cyano-6-methoxyphenyl acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Bromo-4-cyano-6-methylphenyl acetate: Contains a methyl group instead of an ethoxy group.

    2-Bromo-4-cyano-6-ethoxyphenol: Lacks the acetate group

Uniqueness

The combination of bromine, cyano, and ethoxy groups provides a distinct set of chemical properties that make it valuable in various research and industrial contexts .

Biological Activity

2-Bromo-4-cyano-6-ethoxyphenyl acetate (CAS Number: 515831-66-0) is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, a cyano group, and an ethoxyphenyl moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10BrNO3
  • Molecular Weight : 284.11 g/mol
  • IUPAC Name : (2-bromo-4-cyano-6-ethoxyphenyl) acetate

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-cyano-6-ethoxyphenol with acetic anhydride under catalyzed conditions. This process is optimized to enhance yield and purity through advanced purification techniques such as recrystallization and chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups contribute to its reactivity, enabling it to bind effectively with enzymes and receptors. This binding can lead to various biochemical effects, including enzyme inhibition or modulation of receptor activity .

Antimicrobial Properties

Research indicates that compounds similar in structure to this compound demonstrate antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. The presence of the cyano group enhances its binding affinity to target proteins, which may result in altered enzymatic activity. This property is crucial for designing inhibitors for therapeutic purposes .

Case Studies

  • Antimicrobial Activity Study
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of phenyl acetate compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction Analysis
    Another research project focused on the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
2-Bromo-4-cyano-6-methoxyphenyl acetateStructureModerate antimicrobial activity
2-Bromo-4-cyano-6-methylphenyl acetateStructureLower enzyme inhibition
2-Bromo-4-cyano-6-ethoxyphenolStructureReduced binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyano-6-ethoxyphenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyano-6-ethoxyphenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.